molecular formula C13H20N2O B3316695 {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine CAS No. 954274-69-2

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine

Cat. No.: B3316695
CAS No.: 954274-69-2
M. Wt: 220.31 g/mol
InChI Key: QEQIEYOHDKYEOM-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)propan-1-amine is a secondary amine derivative characterized by a propan-1-amine backbone substituted with a 4-propoxy-phenyl group at the α-carbon. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol (calculated from ). The compound is structurally notable for its propoxy (-OCH₂CH₂CH₃) substituent on the phenyl ring, which confers distinct electronic and steric properties compared to analogs with smaller alkoxy groups (e.g., methoxy or ethoxy).

Synthesis routes for this compound often involve nucleophilic substitution or reductive amination. For example, derivatives like 1-(4-propoxyphenyl)-1-propanamine hydrochloride (CAS: 1201633-55-7) are synthesized via multi-step reactions involving intermediates such as benzamide derivatives (). Characterization typically employs NMR spectroscopy (¹H and ¹³C), HPLC, and elemental analysis to confirm purity and structure .

Properties

IUPAC Name

[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-11-9-15(5-6-16-11)10-13-4-2-3-12(7-13)8-14/h2-4,7,11H,5-6,8-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQIEYOHDKYEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217128
Record name 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954274-69-2
Record name 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954274-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Methyl-4-morpholinyl)methyl]benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine typically involves the reaction of 3-bromobenzylamine with 2-methylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine exhibit properties that inhibit various kinases involved in cancer progression. For instance, inhibitors targeting the c-KIT kinase have been developed, which are crucial in treating gastrointestinal stromal tumors (GIST) and other cancers associated with c-KIT mutations . The compound's structural features may enhance its efficacy against these targets.

2. Kinase Inhibition
The compound shows promise as a kinase inhibitor, particularly in the context of ATR (Ataxia Telangiectasia Mutated and Rad3 Related) kinase inhibition. ATR inhibitors are known to enhance the effects of DNA-damaging agents used in chemotherapy, making this compound a candidate for combination therapies in oncology .

Pharmacological Insights

1. Neuropharmacology
The presence of a morpholine moiety suggests potential applications in neuropharmacology. Morpholine derivatives have been studied for their ability to cross the blood-brain barrier and affect neurotransmitter systems, which could lead to novel treatments for neurological disorders .

2. Structure-Activity Relationship (SAR) Studies
SAR studies on similar compounds indicate that modifications to the morpholine ring and phenyl groups can significantly influence biological activity. Understanding these relationships can guide the design of more potent derivatives with targeted therapeutic effects .

Case Studies and Research Findings

Table 1: Summary of Research Findings on Similar Compounds

Compound NameTarget KinaseActivityReference
AZD6738ATRPotent inhibitor; enhances chemotherapy effects
PD-173955EPH familyTargets overexpressed proteins in cancers
VE-821ATREnhances toxicity of DNA damaging agents

Mechanism of Action

The mechanism of action of {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and phenylmethanamine moiety play crucial roles in its binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1-(4-Propoxyphenyl)propan-1-amine

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(4-Methoxyphenyl)propan-1-amine -OCH₃ C₁₀H₁₅NO 165.23 Higher polarity due to smaller alkoxy group; used in chiral resolution studies .
1-(4-Ethoxyphenyl)propan-1-amine -OCH₂CH₃ C₁₁H₁₇NO 179.26 Intermediate lipophilicity; explored in peptide coupling reactions .
1-(4-Bromophenyl)propan-1-amine -Br C₉H₁₂BrN 214.11 Enhanced electrophilicity; used in cross-coupling reactions for drug intermediates .
1-(4-sec-Butylphenyl)propan-1-amine -OCH(CH₂CH₃)₂ C₁₃H₂₁N 191.31 Increased steric bulk; studied for antimicrobial activity .
1-(4-Fluorophenyl)propan-1-amine -F C₉H₁₂FN 153.20 Improved metabolic stability; applied in CNS-targeting pharmacophores .

Electronic Effects :

  • Alkoxy Substituents: The propoxy group in 1-(4-propoxy-phenyl)propan-1-amine provides moderate electron-donating effects compared to methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups.
  • Halogen Substituents : Bromo and fluoro derivatives exhibit distinct electronic profiles. Bromo increases molecular weight and cross-coupling reactivity (), while fluoro enhances bioavailability and metabolic resistance .

Lipophilicity and Solubility :

  • The propoxy group increases lipophilicity (logP ≈ 2.8) compared to methoxy (logP ≈ 1.5) and ethoxy (logP ≈ 2.0) analogs, making it more suitable for blood-brain barrier penetration .
  • Hydrochloride Salts : Derivatives like 1-(4-propoxyphenyl)-1-propanamine hydrochloride (CAS: 1201633-55-7) show improved aqueous solubility due to ionic character, critical for pharmaceutical formulations .

Market Trends :

  • The 1-(4-bromophenyl)propan-1-amine market is projected to grow at a CAGR of 4.3% (2020–2025), driven by demand in agrochemicals and pharmaceuticals ().
  • Propoxy derivatives are niche but gaining traction in antiviral and CNS drug research .

Biological Activity

{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine, a compound that falls under the category of phenylmethanamines, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a phenyl ring substituted with a morpholine moiety, which may influence its interaction with biological targets. The structural formula can be represented as follows:

C12H17N2O\text{C}_{12}\text{H}_{17}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Receptor Modulation : The compound may act on neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismReference
Enzyme InhibitionDihydrofolate Reductase (DHFR)Inhibits folate metabolism
Receptor InteractionSerotonin ReceptorsModulates neurotransmission
Antitumor ActivityCancer Cell LinesInduces apoptosis

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives of similar compounds exhibited significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through the mitochondrial pathway .
  • Neuropharmacological Effects : Research indicated that compounds with similar structures could enhance serotonergic activity, suggesting potential applications in treating mood disorders .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of phenylmethanamines. Modifications to the morpholine ring and phenyl substituents have been shown to significantly affect biological activity. For instance, introducing electron-donating groups on the phenyl ring enhanced binding affinity to DHFR .

Q & A

Q. What are the standard synthetic routes for {3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine derivatives?

The synthesis typically involves multi-step protocols, including:

  • Mannich-type reactions : Introducing the morpholine moiety via condensation of primary amines with aldehydes and ketones. For example, thioglycolic acid and anhydrous ZnCl₂ are used to cyclize intermediates into thiazolidinone derivatives ().
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aromatic substituents. This requires PdCl₂(dppf)-CH₂Cl₂ catalysts and cesium carbonate as a base ().
  • Reductive amination : NaBH₃CN or similar agents are employed to stabilize secondary amine linkages, as seen in the synthesis of sphingosine-1-phosphate receptor ligands (). Purification often involves column chromatography (DCM/MeOH gradients) or recrystallization ().

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

Key methods include:

  • ¹H/¹³C NMR : To confirm regiochemistry and substituent integration. For example, aromatic proton signals in δ 7.0–8.5 ppm and morpholine methyl groups at δ 1.0–1.5 ppm ().
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., exact mass ± 5 ppm) ().
  • IR spectroscopy : Identifies functional groups like NH₂ (stretch ~3300 cm⁻¹) and C-N bonds ().

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing morpholine substituents into aromatic methanamine scaffolds?

  • Catalyst selection : Use PdCl₂(dppf)-CH₂Cl₂ for efficient cross-coupling, achieving >80% yield in boronate ester reactions ().
  • Solvent systems : Polar aprotic solvents (e.g., DMF or dioxane) enhance nucleophilic substitution rates for morpholine incorporation ().
  • Temperature control : Heating intermediates to 90–95°C improves cyclization but requires inert atmospheres to prevent oxidation ().
  • Purification : Gradient flash chromatography (e.g., hexane/EtOAc to DCM/MeOH) resolves polar byproducts ().

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity vs. IC₅₀ for enzyme inhibition) ( vs. 2).
  • Purity thresholds : Ensure >95% purity via HPLC (). Impurities from incomplete Boc-deprotection or column artifacts can skew results.
  • Structural analogs : Compare activity of derivatives (e.g., triazole vs. oxadiazole bioisosteres) to identify pharmacophore requirements ().

Q. What strategies are effective for in vivo evaluation of this compound derivatives?

  • Radiolabeling : Incorporate ¹⁸F or ³H isotopes to track biodistribution and metabolism ().
  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS, focusing on morpholine ring stability under physiological pH ().
  • Target engagement assays : Use CRISPR-modified cell lines to validate interactions with G-quadruplex DNA or antimicrobial targets ().

Methodological Considerations

  • Contradictory data analysis : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) ().
  • Derivative design : Prioritize substituents at the phenyl ring’s meta position for enhanced lipophilicity and target selectivity ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{3-[(2-Methylmorpholin-4-yl)methyl]phenyl}methanamine

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